Hexahydro-2H-azepine-2-thione

描述

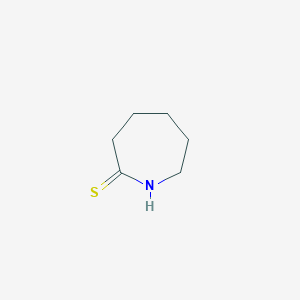

Hexahydro-2H-azepine-2-thione, also known as this compound, is a useful research compound. Its molecular formula is C6H11NS and its molecular weight is 129.23 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14023. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Hexahydro-2H-azepine-2-thione is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and various research findings, highlighting its pharmacological properties and applications.

Chemical Structure and Synthesis

This compound features a saturated azepine ring with a thione functional group. Its synthesis typically involves cyclization reactions of appropriate precursors, often utilizing thioketones or thioamides as starting materials. The precise methods can vary, but they generally aim to create derivatives that enhance biological activity.

Biological Activity Overview

The biological activity of this compound and its derivatives has been explored in several studies, revealing a range of pharmacological effects:

- Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain synthesized thiazolidine derivatives, closely related to this compound, demonstrate potent antibacterial effects with minimum inhibitory concentration (MIC) values ranging from 1 to 6 μmol/mL against pathogens like Escherichia coli and Staphylococcus aureus .

- Anticancer Properties : Research indicates that this compound derivatives may possess anticancer activity. In vitro studies have demonstrated their ability to inhibit cell proliferation in various cancer cell lines, suggesting potential as chemotherapeutic agents .

- Enzyme Inhibition : Notably, compounds derived from this compound have been evaluated for their ability to inhibit xanthine oxidase (XO), an enzyme implicated in hyperuricemia. One study reported a derivative with an IC50 value of 3.56 μmol/L, indicating it was more potent than allopurinol, a standard treatment for gout .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have elucidated how modifications to the hexahydro-2H-azepine framework influence biological activity:

| Modification | Biological Effect | Example Compound |

|---|---|---|

| Addition of phenyl groups | Enhanced antimicrobial activity | Compound 6k |

| Substitution at nitrogen | Increased anticancer potency | Various derivatives |

| Thione vs. thiol forms | Different enzyme inhibition profiles | Thiazolidine derivatives |

These modifications can lead to enhanced interactions with biological targets, thereby improving efficacy.

Case Study 1: Antimicrobial Efficacy

In a study evaluating a series of azepine derivatives, researchers synthesized multiple compounds and tested their antimicrobial activity against Klebsiella pneumoniae and Streptococcus pyogenes. The most effective compounds had MIC values significantly lower than traditional antibiotics .

Case Study 2: Anticancer Activity

A comparative study on the anticancer effects of hexahydro-2H-azepine derivatives showed that specific substitutions on the azepine ring led to increased cytotoxicity against human cancer cell lines. The results highlighted the potential of these compounds as lead structures for further development in cancer therapeutics .

科学研究应用

Chemical Synthesis Applications

1. Improved Synthesis Methods

Hexahydro-2H-azepine-2-thione derivatives play a crucial role in synthesizing complex compounds. For instance, research by Lan-xiang (2009) demonstrated that these derivatives serve as intermediates in the synthesis of meptazonol, allowing for shorter reaction times and higher yields under mild conditions, making them suitable for large-scale production.

2. Tautomeric Studies

The compound has been studied for its tautomeric forms, particularly by Jin Yue-xian (2009), who focused on the stability of 2H- and 3H-azepines. This research is pivotal for understanding the chemical stability and reaction pathways involving hexahydro derivatives.

3. Novel Synthetic Routes

Sun Jiang-tao (2010) highlighted a method for synthesizing triazolo[4,3a]azepin-3-one(thiol) using hexanolactam as a starting material. This approach emphasizes the ease of handling and cost-effectiveness of hexahydro derivatives in producing bioactive compounds.

Mechanistic Insights

1. Catalyzed Cycloaddition Reactions

Research by Tengfei Li et al. (2016) showcased a ruthenium-catalyzed [3+2+2] cycloaddition reaction involving 2H-azirines and diynes, resulting in fused azepine skeletons. This method is significant for constructing nitrogen-containing seven-membered rings, which are essential in many bioactive compounds.

2. Sigmatropic Shift Reactions

A study by Y. Kubota et al. (2006) investigated the [1,5] sigmatropic shifts in azepine rings, revealing that heating 2-propylthio-2H-azepine leads to both hydrogen and propylthio shifts. These findings enhance our understanding of reaction mechanisms relevant to synthetic pathways involving azepines.

1. Antimicrobial Properties

Recent studies have evaluated various derivatives of this compound for their antimicrobial activities against both Gram-positive and Gram-negative bacteria. The results indicate promising potential for these compounds in developing new antimicrobial agents .

2. Antitumor Activity

Research has also indicated that certain hexahydro derivatives exhibit antitumor effects against specific cancer cell lines. For example, compounds derived from this compound have shown efficacy in inhibiting tumor growth in vitro, suggesting their potential utility in cancer therapeutics .

Case Studies

| Study Reference | Application | Findings |

|---|---|---|

| Lan-xiang (2009) | Synthesis of meptazonol | Shorter reaction times and higher yields using hexahydro derivatives |

| Jin Yue-xian (2009) | Tautomeric studies | Stability insights into 2H- and 3H-azepines |

| Sun Jiang-tao (2010) | Synthesis of triazolo derivatives | Cost-effective methods for producing bioactive compounds |

| Tengfei Li et al. (2016) | Cycloaddition reactions | Construction of nitrogen-containing rings |

| Y. Kubota et al. (2006) | Sigmatropic shifts | Insights into reaction mechanisms |

化学反应分析

Oxime Formation

Hexahydro-2H-azepine-2-thione undergoes direct conversion to oxime derivatives under mild conditions. The reaction typically involves hydroxylamine hydrochloride (NHOH·HCl) in the presence of a base and solvent system.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| NHOH·HCl, NaHCO, MeOH, PhH | Oxime of perhydro-2-azepinone | Not specified |

This transformation proceeds via nucleophilic attack of hydroxylamine on the thiocarbonyl group, followed by tautomerization to stabilize the oxime structure. The reaction is notable for its simplicity and high regioselectivity .

Cyclization Reactions

The compound participates in cyclization reactions to form bicyclic structures, often mediated by acidic or metal-based catalysts.

Trifluoromethanesulfonic Acid-Mediated Cyclization

Treatment with trifluoromethanesulfonic acid (CFSOH) induces cyclization, yielding bicyclic azepine oximes:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| CFSOH, 60°C, followed by NaCO/HO | Bicyclic azepine oximes (e.g., compound 14 ) | 62–90% |

Mercury(II)-Mediated Cyclization

Reaction with Hg(II) salts facilitates cyclization to bicyclic amidines:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Hg(II) salts, ethanol | Bicyclic amidines (e.g., compound 16 ) | Not specified |

These reactions highlight the versatility of this compound in constructing complex nitrogen-containing heterocycles .

Beckmann Rearrangement

Oxime derivatives of this compound undergo Beckmann rearrangement to form cyclic amides. This reaction is catalyzed by polyphosphoric acid (PPA) or thionyl chloride (SOCl):

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| PPA or SOCl | Cyclic amides (e.g., 8-nitro-1,3,4,6-tetrahydrobenzo[b] diazocin-2,5-dione) | Up to 80% |

The rearrangement proceeds via a nitrilium ion intermediate, leading to expansion or contraction of the ring system depending on the starting material .

常见问题

Basic Research Questions

Q. What analytical methods are recommended for characterizing Hexahydro-2H-azepine-2-thione, and how should researchers validate these techniques?

- Methodological Answer : Use high-resolution techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm the compound’s structure, supplemented by mass spectrometry (MS) for molecular weight verification. Chromatographic methods (e.g., HPLC or GC) with standardized retention times can assess purity. Cross-reference data with established databases like NIST Chemistry WebBook for thermodynamic properties (e.g., enthalpy of formation) to validate results . Calibrate instruments using reference standards of related azepine derivatives to ensure accuracy .

Q. What safety protocols must be followed when handling this compound in laboratory settings?

- Methodological Answer : Adopt JIS-compliant personal protective equipment (PPE), including chemical-resistant gloves (JIS T 8116), gas masks for organic vapors (JIS T 8152), and safety goggles (JIS T 8147). Conduct operations in fume hoods to minimize inhalation risks. Emergency protocols should include immediate decontamination with water for skin contact and medical consultation for exposure incidents, as outlined in safety data sheets .

Q. How can researchers design a synthesis route for this compound while minimizing by-products?

- Methodological Answer : Optimize reaction conditions (temperature, solvent, catalyst) based on literature reviews of thiocaprolactam analogs. For example, cyclization of caprolactam derivatives with sulfurizing agents (e.g., P₂S₅) under inert atmospheres may reduce impurities. Use TLC or in-situ FTIR monitoring to track reaction progress. Post-synthesis, employ recrystallization or column chromatography for purification, referencing protocols for structurally similar compounds .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported toxicity data for this compound?

- Methodological Answer : Conduct a systematic review of grey literature (e.g., NIH RePORTER, TSCATS) and peer-reviewed studies to identify variables such as exposure duration, model organisms, or dosage discrepancies. Replicate conflicting studies under controlled conditions, using standardized OECD guidelines for toxicity assays. Statistical meta-analysis can quantify variability, while mechanistic studies (e.g., binding affinity assays) may clarify biological pathways .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in novel reactions?

- Methodological Answer : Apply density functional theory (DFT) to model the compound’s electronic structure and reaction pathways. Compare results with experimental kinetic data (e.g., Arrhenius parameters) to validate simulations. Use molecular dynamics (MD) to study solvation effects or stability under varying pH/temperature conditions. Reference thermodynamic databases (e.g., NIST) for enthalpy/entropy benchmarks .

Q. How can experimental parameters be optimized to study the stability of this compound under extreme conditions?

- Methodological Answer : Design a factorial experiment varying temperature, pressure, and solvent polarity. Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products. Apply response surface methodology (RSM) to identify critical factors affecting stability. Cross-validate findings with spectroscopic data (e.g., UV-Vis for chromophore changes) .

属性

IUPAC Name |

azepane-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NS/c8-6-4-2-1-3-5-7-6/h1-5H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APLHDUWNMGJBFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=S)NCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60222342 | |

| Record name | 2-Azepinethione, hexahydro-, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60222342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7203-96-5 | |

| Record name | Thiocaprolactam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7203-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiocaprolactam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007203965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiocaprolactam | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14023 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Azepinethione, hexahydro-, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60222342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexahydro-2H-azepine-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOCAPROLACTAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP7T5FNH9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。